molecular formula C11H10N2 B601017 5-Methyl-1,3-benzenediacetonitrile CAS No. 120511-74-2

5-Methyl-1,3-benzenediacetonitrile

Cat. No. B601017
M. Wt: 170.22
InChI Key:
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Description

5-Methyl-1,3-benzenediacetonitrile is an intermediate of Anastrozole . Anastrozole is an aromatase inhibitor and is used as an antineoplastic .


Molecular Structure Analysis

The molecular formula of 5-Methyl-1,3-benzenediacetonitrile is C11H10N2 . It has an average mass of 170.210 Da and a monoisotopic mass of 170.084396 Da .


Physical And Chemical Properties Analysis

5-Methyl-1,3-benzenediacetonitrile has a density of 1.1±0.1 g/cm3, a boiling point of 342.0±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 58.6±3.0 kJ/mol, a flash point of 164.5±19.0 °C, and an index of refraction of 1.545 . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Chemical and Biological Properties

  • Enantiomers and Neurotransmitter Release : Research has shown the chemical properties of related compounds like 3,4-methylenedioxyamphetamine and its N-methyl derivatives. These compounds, including 1-(1,3-benzodioxol-5-yl)-2-butanamine, have been studied for their efficacy in releasing neurotransmitters such as serotonin and dopamine from rat brain slices. This research can provide insights into the neurotransmitter-related activity of similar compounds like 5-Methyl-1,3-benzenediacetonitrile (Johnson, Hoffman, & Nichols, 1986).

  • Nematicidal Potential : A study on benzaldehydes, which are structurally related to 5-Methyl-1,3-benzenediacetonitrile, demonstrates their use in developing new nematicides. This research provides insight into the potential agricultural applications of similar compounds (Fráguas et al., 2020).

  • Catalytic Reactions : The catalytic abilities of compounds like 2-Methyl-3-butenenitrile when interacted with nickel complexes indicate potential applications of 5-Methyl-1,3-benzenediacetonitrile in similar chemical reactions (Acosta-Ramírez et al., 2008).

  • Formation of Energetic Materials : Research on the formation of salts from compounds like 1-Methyl-5-nitriminotetrazolate offers insights into the potential of 5-Methyl-1,3-benzenediacetonitrile in creating thermally stable energetic materials (Klapötke, Stierstorfer, & Wallek, 2008).

Environmental and Industrial Applications

  • Synthesis of Heterocyclic Compounds : 5-Methyl-1,3-benzenediacetonitrile might be utilized in the synthesis of various heterocyclic compounds, as indicated by studies on similar molecules like 5-Hydroxy-3-methyl-3H-benzofuran-2-one (Luo et al., 2005).

  • Reaction Mechanisms and Synthesis : The reaction of similar compounds with nitrile oxides, leading to novel regioisomers, suggests potential applications of 5-Methyl-1,3-benzenediacetonitrile in synthetic chemistry (Weidner-Wells, Fraga-Spano, & Turchi, 1998).

  • Pollution and Water Treatment : Studies on benzotriazole derivatives in wastewater hint at the environmental impact of similar compounds like 5-Methyl-1,3-benzenediacetonitrile and their potential role in water treatment processes (Reemtsma, Miehe, Duennbier, & Jekel, 2010).

Safety And Hazards

5-Methyl-1,3-benzenediacetonitrile is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation .

properties

IUPAC Name

2-[3-(cyanomethyl)-5-methylphenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-9-6-10(2-4-12)8-11(7-9)3-5-13/h6-8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCXEUYJQHPEAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20923444
Record name 2,2'-(5-Methyl-1,3-phenylene)diacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20923444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1,3-benzenediacetonitrile

CAS RN

120511-74-2
Record name (3-Cyanomethyl-5-methylphenyl)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120511-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-(5-Methyl-1,3-phenylene)diacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20923444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL-1,3-BENZENEDIACETONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73SN5NM7V5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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